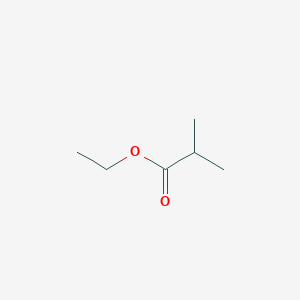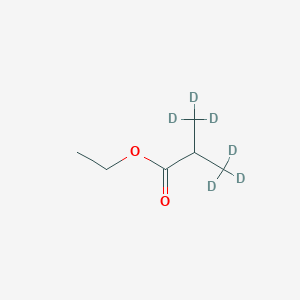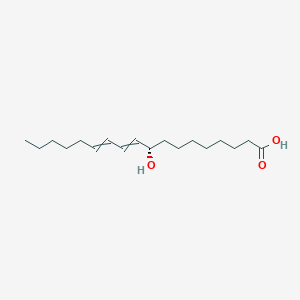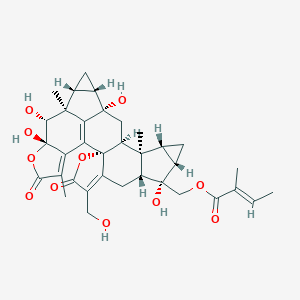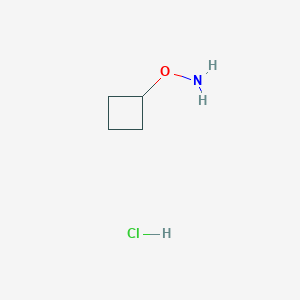
Lacmoid
Descripción general
Descripción
Lacmoid, also known as Resorcin Blue or C.I. 51400, is a chemical compound used as a stain or dye . It is often used as an acid-base indicator in a 0.2% solution in alcohol, with a pH of 4.4 (red) to 6.4 (blue) . It is also used as a biological stain and a dye for wool and silk .
Molecular Structure Analysis
Lacmoid has a molecular formula of C24H16N2O6 and an average mass of 428.394 Da . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
Lacmoid appears as dark-violet, lustrous scales or granules . It is freely soluble in methanol, ethanol, amyl alcohol, glacial acetic acid, and acetone, and sparingly soluble in water and ether . It is practically insoluble in chloroform, benzene, and petroleum ether .Aplicaciones Científicas De Investigación
Hematology
Application Summary
Lacmoid is used in hematology for diagnostic assays . It’s a type of stain used in the field of hematology to help visualize and identify certain types of cells or microorganisms .
Methods of Application
The specific methods of application can vary depending on the type of assay being conducted. Generally, a solution of Lacmoid is prepared by dissolving it in methanol . This solution is then applied to the sample, which could be a blood smear or a tissue section . The sample is then observed under a microscope .
Results or Outcomes
The results obtained from using Lacmoid in hematology can vary greatly depending on the specific assay being conducted. However, the stain helps to differentiate between different types of cells or microorganisms, aiding in diagnosis .
Cellulosic Material Analysis
Application Summary
Lacmoid is used in the analysis of cellulosic materials . It’s used to stain materials associated with lignocellulosic fibers and their chemical components, including cellulose, hemicellulose, and lignin .
Methods of Application
In the analysis of cellulosic materials, Lacmoid is typically applied to a sample of the material . The stained sample is then observed under a microscope or analyzed using UV-vis spectroscopy .
Results or Outcomes
The staining of cellulosic materials with Lacmoid allows for the identification of cellulosic fiber types, products of different pulping methods, degrees of mechanical refining, estimates of accessibility to enzymes, and localization of chemical components within microscopic sections of cellulosic material .
Wolbachia Research
Application Summary
Lacmoid is used in the study of Wolbachia, a genus of bacteria which infects arthropod species . It’s used as a fluorescent resource in microscopy to visualize the interactions between Wolbachia and its host .
Methods of Application
In Wolbachia research, Lacmoid is typically used in conjunction with fluorescence microscopy . The specific methods of application can vary, but generally, Lacmoid is applied to a sample of the host cells infected with Wolbachia . The stained sample is then observed under a fluorescence microscope .
Results or Outcomes
The use of Lacmoid in Wolbachia research allows for the visualization of the interactions between the bacteria and its host . This can provide valuable insights into the mechanisms of infection and the effects of Wolbachia on its host .
Phloem Analysis
Application Summary
Lacmoid is used in the analysis of phloem, a type of plant tissue . It’s used to stain phloem and surrounding tissues of stems and roots, from woody to herbaceous plants .
Methods of Application
In phloem analysis, Lacmoid is typically applied to a sample of the plant tissue . The stained sample is then observed under a microscope . The process typically involves the steps of fixation, softening, embedding, sectioning, staining, and mounting .
Results or Outcomes
The use of Lacmoid in phloem analysis allows for the identification of different types of cells and structures within the phloem . This can provide valuable insights into the structure-function relationship of the plant tissue .
Safety And Hazards
Direcciones Futuras
Lacmoid, due to its intriguing properties, offers a wide range of possibilities in various fields. It could potentially be used for groundbreaking discoveries and advancements in scientific exploration.
Relevant Papers There are several papers that discuss Lacmoid and its properties. For instance, a paper titled “Transient small molecule interactions kinetically modulate amyloid β peptide self‐assembly” discusses the use of Lacmoid in the study of amyloid β peptide . Another paper, “On the mechanism of nonspecific inhibitors of protein aggregation,” discusses the mechanism of action of Lacmoid in the context of the inhibition of the aggregation of the amyloid β-peptide associated with Alzheimer’s disease .
Propiedades
IUPAC Name |
azanium;7-oxophenoxazin-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXIPTWQWAKYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue powder; [Acros Organics MSDS] | |
| Record name | Resorcin blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium 3-oxo-3h-phenoxazin-7-olate | |
CAS RN |
42249-61-6 | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, ammoniate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42249-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcin blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042249616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcin blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



